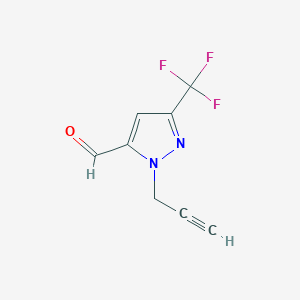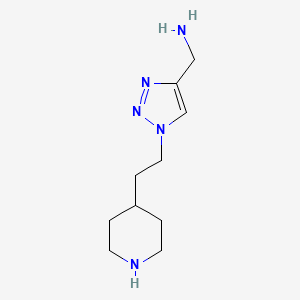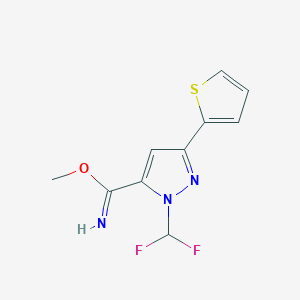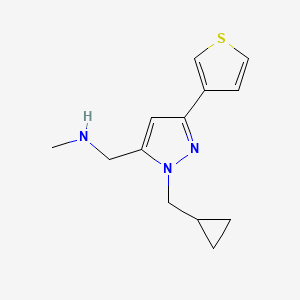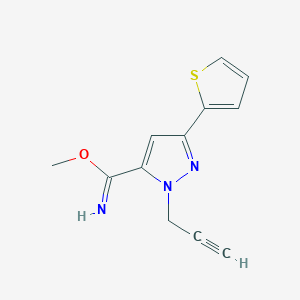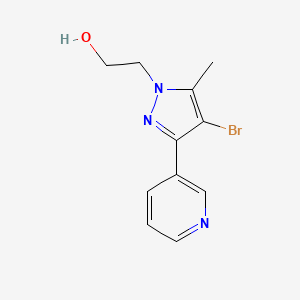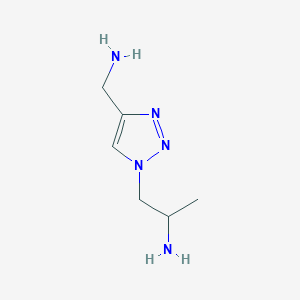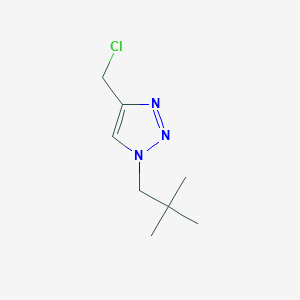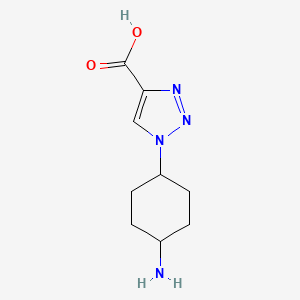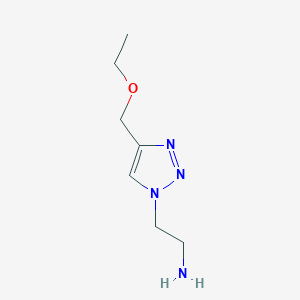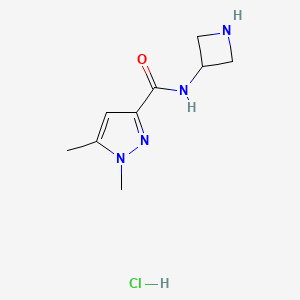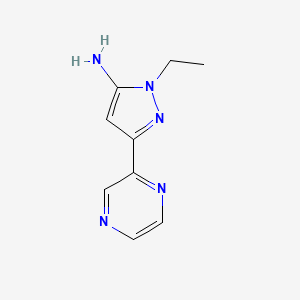
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Overview
Description
“1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine” is a complex organic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of these heterocyclic rings suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and pyrazine rings. Pyrazole rings can be formed through the reaction of hydrazines with 1,3-diketones, and pyrazine rings can be formed through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, as well as an ethyl group and an amine group. The presence of these functional groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrazine rings, as well as the ethyl and amine groups. The nitrogen atoms in the rings could act as nucleophiles in reactions with electrophiles, and the amine group could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyrazine rings, as well as the ethyl and amine groups. These groups could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
The chemical synthesis of pyrazole derivatives, including 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, involves various methodologies aimed at creating compounds with potential pharmacological activities. Studies report the synthesis and characterization of such derivatives using different primary amines, showcasing their structural diversity through techniques like X-ray crystallography, FT-IR, UV-visible, proton NMR spectroscopy, and mass spectroscopy. For instance, Titi et al. (2020) synthesized pyrazole derivatives and characterized their structures, providing insights into their chemical properties and theoretical biological activity predictions (Titi et al., 2020). Similarly, other research focuses on developing new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives, highlighting the chemical versatility of these compounds (Ghaedi et al., 2015).
Biological Applications
Research has also explored the biological activities of pyrazole derivatives, including antitumor, antifungal, and antibacterial effects. For example, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were evaluated for their potential against A549 lung cancer cells, with some compounds showing significant inhibitory effects, suggesting a direction for the development of new anticancer agents (Zhang et al., 2008). Moreover, the antimicrobial activities of pyrazole and pyrazoline derivatives against various bacterial and fungal strains have been assessed, indicating their potential as new antimicrobial agents (Hassan, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-9(10)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCORGXJMZRXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




